
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate
Description
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is a morpholine-derived ester featuring a 2-fluorophenoxy substituent. Its structure integrates a morpholino ring, a fluorinated aromatic system, and an ester group, which collectively influence its physicochemical and biological properties.
Properties
Molecular Formula |
C14H18FNO4 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
methyl 2-[2-[(2-fluorophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H18FNO4/c1-18-14(17)9-16-6-7-19-11(8-16)10-20-13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3 |
InChI Key |
IEFPWEHVPVQIOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCOC(C1)COC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution and Ring-Opening Reactions
The morpholino ring is typically synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, methyl 2-morpholinoacetate derivatives are prepared by reacting morpholine with haloacetates or glycidyl esters under basic conditions. A representative pathway involves:
-
Morpholine activation : Treatment of morpholine with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) yields methyl 2-morpholinoacetate.
-
Phenoxy group introduction : The 2-fluorophenoxy moiety is introduced via a Williamson ether synthesis, where 2-fluorophenol reacts with a chloromethyl-morpholino intermediate.
Key reaction :
Multi-Step Coupling Strategies
Advanced synthetic routes employ cross-coupling reactions to assemble the molecular framework:
-
Step 1 : Synthesis of the morpholinoacetate core via condensation of morpholine with methyl glycolate derivatives.
-
Step 2 : Benzylation of the morpholino nitrogen using 2-fluorobenzyl bromide under phase-transfer conditions.
-
Step 3 : Esterification or transesterification to introduce the methyl acetate group.
Example protocol (adapted from):
-
React morpholine with methyl 2-bromoacetate in acetonitrile (80°C, 12 h).
-
Add 2-fluorobenzyl bromide and K₂CO₃, reflux for 24 h.
-
Purify via column chromatography (ethyl acetate/hexane, 3:7).
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Optimal yields (>75%) are achieved using polar aprotic solvents (e.g., DMF, acetonitrile) and copper(I) iodide as a catalyst. For example:
Temperature and Reaction Time
Purification and Characterization
Chromatographic Techniques
Crude products are purified using:
Spectroscopic Data
Key characterization data (from):
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇FNO₄ |
Molecular Weight | 294.29 g/mol |
¹H NMR (CDCl₃) | δ 3.68 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂) |
¹³C NMR | δ 170.2 (C=O), 157.6 (C-F) |
HRMS (m/z) | [M+H]⁺ calc. 294.12, found 294.11 |
Industrial-Scale Production
Batch Reactor Protocols
Large-scale synthesis (≥1 kg) employs:
Cost-Efficiency Analysis
Parameter | Batch Reactor | Flow System |
---|---|---|
Yield (%) | 78 | 85 |
Time (h) | 24 | 14 |
Solvent consumption (L/kg) | 120 | 80 |
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is being explored as a potential pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules that may exhibit therapeutic effects against various diseases.
- Analgesics and Anti-inflammatory Agents : The compound is related to derivatives used in the synthesis of analgesics and anti-inflammatory drugs, such as Sulindac. This connection indicates its potential utility in developing new pain management therapies .
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound may exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated growth inhibition in various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer), with IC50 values indicating potent activity.
Biological Research
The unique structure of this compound allows it to interact with specific biological pathways:
- Enzyme Inhibition : Research indicates that compounds with similar morpholino and phenoxy groups can inhibit enzymes involved in critical metabolic pathways. Understanding these interactions is vital for evaluating their therapeutic potential.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentration (MIC) values as low as 0.22 μg/mL against resistant strains, highlighting their potential as effective antimicrobial agents.
Material Science
The compound may also find applications in the development of advanced materials due to its chemical stability and reactivity:
- Polymer Synthesis : this compound can be utilized as a monomer in polymerization reactions, potentially leading to the creation of novel polymers with specific functional properties.
Study 1: Anticancer Screening
A study evaluated the anticancer potential of this compound derivatives against a panel of cancer cell lines. One derivative exhibited an IC50 value of approximately 3.96 ± 0.21 µM against MCF-7 cells, suggesting strong growth inhibition and potential mechanisms involving apoptosis induction through modulation of pro-apoptotic and anti-apoptotic proteins.
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of several derivatives similar to this compound against various pathogens. Results indicated that some derivatives had MIC values significantly lower than traditional antibiotics, showcasing their potential as effective antimicrobial agents.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The fluorophenoxy group allows for strong binding to certain enzymes or receptors, while the morpholine ring can enhance the compound’s solubility and stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
---|---|---|---|---|
Target Compound | C₁₄H₁₇FNO₄ | 297.29 | Not Provided | 2-fluorophenoxy, morpholino |
Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate | C₁₄H₁₇BrNO₄ | 358.20 | 1706456-77-0 | 4-bromophenoxy, morpholino |
Methyl 2-fluorophenylacetate | C₉H₉FO₂ | 168.16 | 57486-67-6 | 2-fluorophenyl |
Biological Activity
Methyl 2-(2-((2-fluorophenoxy)methyl)morpholino)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structure with a fluorophenoxy group and a morpholine ring, which are critical for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 281.33 g/mol
- Key Functional Groups :
- Morpholine ring
- Fluorophenoxy group
The presence of the fluorine atom in the phenoxy group is significant as it enhances the compound's lipophilicity and biological activity, potentially impacting its pharmacokinetic properties.
Research indicates that compounds similar in structure to this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). These interactions can lead to significant pharmacological effects, including:
- Antagonistic Activity : The compound may act as an antagonist or inverse agonist at certain GPCRs, influencing neurotransmitter systems such as dopamine and serotonin pathways.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory responses by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells .
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of morpholine derivatives, demonstrating that compounds with similar structures exhibited significant bacteriostatic activity against various pathogens. The minimum inhibitory concentrations (MIC) were determined, showcasing effective antimicrobial properties .
- Anti-inflammatory Studies : In vitro studies revealed that this compound could significantly inhibit the production of nitric oxide in LPS-stimulated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the morpholine and phenoxy groups can enhance biological activity. For instance, fluorinated derivatives often exhibit improved receptor binding and biological efficacy compared to their non-fluorinated counterparts .
Q & A
Q. How do substituent modifications affect the compound’s pharmacokinetic properties?
- Methodology : Introduce substituents (e.g., -CF₃ for lipophilicity, -OH for solubility) and assess logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays). In vivo PK studies in rodents quantify bioavailability and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.